2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide
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Overview
Description
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethyl-substituted pyrrole ring, and an N-methyl-2-oxoacetamide moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect multiple pathways, leading to their diverse biological activities .
Result of Action
It is known that indole derivatives have diverse biological activities, suggesting that they have a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound, due to its structural features, could potentially interact with various enzymes, proteins, and other biomolecules. The presence of the fluorophenyl and pyrrol groups might allow it to bind to specific receptors or enzymes, influencing their activity
Cellular Effects
The compound could potentially influence various types of cells and cellular processes. It might impact cell signaling pathways, gene expression, and cellular metabolism. The fluorophenyl and pyrrol groups in the compound could potentially interact with cellular components, influencing their function
Molecular Mechanism
The compound could potentially exert its effects at the molecular level through various mechanisms. These might include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorophenyl and pyrrol groups in the compound could potentially interact with biomolecules, influencing their function
Preparation Methods
The synthesis of 2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalytic amount of bismuth nitrate pentahydrate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using 4-fluoroaniline as a starting material.
Formation of the N-methyl-2-oxoacetamide Moiety: This step involves the acylation of the pyrrole derivative with N-methyl-2-oxoacetamide under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of pyrrole derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Comparison with Similar Compounds
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide can be compared with other pyrrole derivatives, such as:
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide: This compound has a similar structure but lacks the N-methyl-2-oxoacetamide moiety.
2-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid: This compound has a carboxylic acid group instead of the N-methyl-2-oxoacetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and properties compared to other similar compounds .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-methyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-8-13(14(19)15(20)17-3)10(2)18(9)12-6-4-11(16)5-7-12/h4-8H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAPYJUDCKTRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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